

long-chain diol index (LDI) for paleotemperature reconstruction

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,3-Dodecanediol*

Cat. No.: B1601367

[Get Quote](#)

An In-Depth Technical Guide to the Long-Chain Diol Index (LDI) for Paleotemperature Reconstruction

Introduction: A Modern Proxy for Ancient Climates

In the field of paleoceanography, the reconstruction of past sea surface temperatures (SST) is fundamental to understanding climate dynamics. While established proxies like the alkenone-based UK'37 and the archaeal lipid-based TEX86 have been mainstays of research, the Long-chain Diol Index (LDI) has emerged as a valuable and complementary tool.^[1] The LDI is a molecular proxy based on the relative abundance of specific long-chain diols (LCDs), which are lipids produced by certain types of algae.^[2] This guide provides a comprehensive overview of the LDI, from its biochemical underpinnings to detailed experimental protocols and a critical comparison with other leading paleotemperature proxies.

The Biochemical Basis of the LDI Proxy: A Eustigmatophyte Thermometer

The LDI proxy is predicated on the physiological response of its source organisms to ambient temperature. The lipids used in the LDI calculation are long-chain 1,13- and 1,15-diols.^{[3][4]} Extensive research has identified that the primary producers of these specific diols in marine environments are a globally distributed group of eustigmatophyte algae.^{[3][5][6]}

These organisms adjust the composition of their cell membranes to maintain optimal fluidity in response to temperature changes, a process known as homeoviscous adaptation. As water temperature increases, the algae synthesize a higher proportion of C₃₀ 1,15-diol relative to C₂₈ 1,13-diol and C₃₀ 1,13-diol.[7][8] This systematic, temperature-dependent shift in lipid composition is preserved in marine sediments over geological timescales, forming the basis of the LDI as a paleothermometer.[4]

The LDI is calculated using the following formula: LDI = [C₃₀ 1,15-diol] / ([C₂₈ 1,13-diol] + [C₃₀ 1,13-diol] + [C₃₀ 1,15-diol])[2][7]

This ratiometric approach is inherently robust, as it depends on the relative, rather than absolute, concentrations of the compounds, mitigating potential biases from variable preservation or lipid concentration in the sediment.

Experimental Workflow: From Sediment to Sea Surface Temperature

The trustworthiness of any proxy reconstruction lies in a rigorous and well-understood analytical methodology. The following protocol outlines the key steps for LDI analysis, from sample preparation to instrumental analysis.

dot

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LDI analysis.

Detailed Experimental Protocol

1. Sample Preparation and Lipid Extraction:

- Objective: To obtain a clean, concentrated lipid extract from the raw sediment.
- Protocol:
 - Freeze-dry approximately 5-10 grams of sediment to remove all water.
 - Perform a Total Lipid Extraction (TLE) using an accelerated solvent extractor or Soxhlet apparatus. A common solvent mixture is Dichloromethane (DCM):Methanol (MeOH) at a 9:1 ratio.^[9] This step dissolves the lipids, separating them from the inorganic sediment matrix.
 - The resulting TLE is concentrated by rotary evaporation.

2. Saponification and Fractionation:

- Objective: To remove interfering compounds like wax esters and to isolate the neutral lipid fraction containing the diols.
- Protocol:
 - Saponify the TLE by refluxing with a potassium hydroxide in methanol solution (KOH/MeOH). This process cleaves ester bonds, hydrolyzing complex lipids into simpler alcohols and fatty acid salts.
 - Perform a liquid-liquid extraction to separate the neutral fraction (containing the diols) from the saponified fatty acids.
 - Further purify and separate the neutral fraction using column chromatography over activated silica gel. Elute with solvents of increasing polarity (e.g., hexane, DCM, and DCM:MeOH) to isolate the polar fraction, which contains the long-chain diols.^[9]

3. Derivatization and Instrumental Analysis:

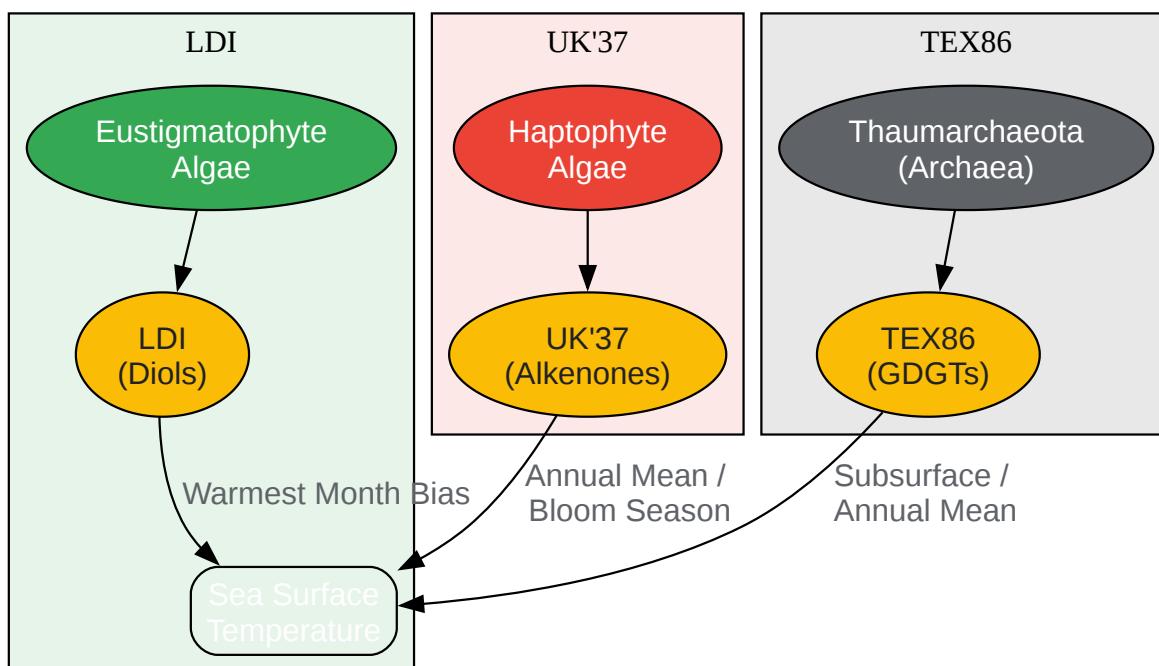
- Objective: To make the diols volatile for gas chromatography by converting the hydroxyl groups to trimethylsilyl (TMS) ethers.

- Protocol:
 - Evaporate the polar fraction to dryness under a stream of N₂.
 - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and heat at 60-70°C for 30-60 minutes.[9][10] This derivatization step is critical for preventing the polar hydroxyl groups from interacting with the GC column, which ensures sharp, symmetrical peaks.
 - Analyze the derivatized sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[11][12] The GC separates the different lipid compounds based on their boiling points and interaction with the column, while the MS identifies them based on their unique mass fragmentation patterns.
 - Run the GC-MS in Selected Ion Monitoring (SIM) mode to target the characteristic mass fragments of the C₂₈ and C₃₀ diol-TMS ethers for accurate identification and quantification.

Data Analysis and Calibration

Once the GC-MS analysis is complete, the peak areas corresponding to the C₂₈ 1,13-, C₃₀ 1,13-, and C₃₀ 1,15-diols are integrated. These areas are then used in the LDI formula to calculate the index value.

To convert the dimensionless LDI value into a temperature, a calibration equation is applied. The most widely used global calibration for marine surface sediments is from de Bar et al. (2020), which updated the original Rampen et al. (2012) calibration:


$$\text{SST } (\text{°C}) = (\text{LDI} - 0.1082) / 0.0325[2][7]$$

This global calibration has a reported error of $\pm 3.0^\circ\text{C}$.[2][7] More recent work focusing on seasonality suggests the LDI primarily reflects temperatures of the warmest month, with a calibration error of 2.4°C when potential biases are accounted for.[3][5]

Comparative Analysis: LDI vs. Other Paleotemperature Proxies

The utility of a proxy is best understood in comparison to established alternatives. The LDI offers unique advantages and has distinct characteristics compared to the UK'37 and TEX86 proxies.

dot

[Click to download full resolution via product page](#)

Caption: Biological sources and seasonal biases of major organic paleotemperature proxies.

Performance Comparison Table

Feature	Long-chain Diol Index (LDI)	Alkenone Index (UK'37)	Tetraether Index (TEX86)
Source Organism	Eustigmatophyte Algae[3][4]	Haptophyte Algae (Coccolithophores)	Thaumarchaeota (Archaea)
Lipid Class	Long-Chain Diols	Long-Chain Alkenones	Glycerol Dialkyl Glycerol Tetraethers (GDGTs)
Typical Seasonality	Records warmest month temperature[3][4][5]	Annual mean or season of algal bloom[1][13]	Annual mean, often reflecting subsurface (0-200m) temperature[14][15]
Calibration Error	±2.4 to 3.0°C[2][3][7]	~±1.5°C[16]	±2.5 to 4.0°C
Known Limitations	Upwelling zones, high freshwater input, SST >27°C, anoxia[2][16][17][18]	Nutrient limitation, lateral advection, anoxia	Terrestrial input, methanogenesis, specific calibrations needed
Primary Application	Reconstructing warm-season SST in open marine settings	Broadly used for surface temperature in diverse marine settings	Open ocean and large lakes; useful for older sediments

The differing seasonalities are a key feature. Because the LDI often records the warmest part of the year, while UK'37 may reflect an annual average, running both proxies on the same samples can provide valuable information on past changes in seasonal temperature ranges. [13] For example, a study in the western Mediterranean Sea showed LDI and UK'37 reconstructions diverging during certain climate periods, likely reflecting changes in seasonal nutrient availability and bloom dynamics.[13]

Trustworthiness and Limitations: A Self-Validating System

A critical component of scientific integrity is acknowledging the limitations of a method. The LDI proxy is not universally applicable, and certain environmental conditions can bias the results. However, the analysis of long-chain diols includes internal checks that help validate the integrity of the LDI signal.

- Freshwater Input: Riverine systems can introduce diols from different algal sources, biasing the LDI.[3] This can be diagnosed by an elevated relative abundance of the C₃₂ 1,15-diol.[5] Samples with a high proportion of this diol should be interpreted with caution or excluded from SST reconstructions.[2][7]
- Upwelling and Diatom Input: In some high-nutrient upwelling zones, diatoms of the genus *Proboscia* can contribute 1,13-diols, which are part of the LDI calculation.[3][8][9] This can lead to a cold bias in the reconstructed temperature.[16] The influence of these diatoms can be identified by the presence of C₂₈ and C₃₀ 1,14-diols and C₂₈ 1,12-diol, which are not used in the LDI but are co-produced by *Proboscia*.[3][5]
- High-Temperature Environments: In waters with an annual mean SST above ~27°C, the LDI response can become non-linear or plateau, leading to an underestimation of the true temperature.[18] For this reason, caution is advised when applying the standard LDI calibration in very warm, tropical regions.[18]

By monitoring these additional diol compounds, researchers can build a self-validating system, flagging samples where the LDI signal may be compromised and increasing confidence in the final paleotemperature reconstruction.

Conclusion

The Long-chain Diol Index (LDI) is a powerful proxy for paleotemperature reconstruction, offering a unique window into past warm-season ocean conditions. Its distinct biological source and seasonality make it an excellent complement to other established proxies like UK'37 and TEX86. While it has specific limitations, particularly in regions with significant freshwater or diatom influence, the analytical methodology incorporates internal diagnostic tools that enhance the trustworthiness of the data. By understanding its biochemical basis, applying a rigorous experimental workflow, and critically evaluating its performance against other methods, researchers can confidently leverage the LDI to unlock previously inaccessible information about Earth's past climate systems.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BG - Comparison of the U37K^{37Cl}, LDI, TEX86H, and RI-OH temperature proxies in sediments from the northern shelf of the South China Sea [bg.copernicus.org]
- 2. research.vu.nl [research.vu.nl]
- 3. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 10. bg.copernicus.org [bg.copernicus.org]
- 11. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sea surface temperature variations in the western Mediterranean Sea over the last 20 kyr: A dual-organic proxy (U K' 37 and LDI) approach | Publicación [silice.csic.es]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research-portal.uu.nl [research-portal.uu.nl]

- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [long-chain diol index (LDI) for paleotemperature reconstruction]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1601367#long-chain-diol-index-ldi-for-paleotemperature-reconstruction\]](https://www.benchchem.com/product/b1601367#long-chain-diol-index-ldi-for-paleotemperature-reconstruction)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com